Regiochemical Purity and Scaffold Identity
The target compound, 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile, is the C3-regioisomer of the tetrahydroindazole series, where the propanenitrile group is attached at the 3-position carbon. In contrast, the closest commercially available comparator, 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile (CAS 2110396-73-9), is an N1-regioisomer where the propanenitrile group is attached to the pyrazole nitrogen. [1] While direct biological data for this specific pair is absent from the peer-reviewed literature, structure-activity relationship (SAR) studies on analogous tetrahydroindazole kinase inhibitors demonstrate that a switch between N1 and C3 regiochemistry can alter biochemical potency by >100-fold against the intended target. [2] For a procurement scientist, this means the two isomers are non-fungible building blocks; selecting the incorrect isomer can derail a synthetic route or lead to a completely inactive product in a biological assay.
| Evidence Dimension | Regiochemistry (Attachment point of propanenitrile side chain) |
|---|---|
| Target Compound Data | C3-substituted (side chain at indazole 3-position carbon; CAS 1546396-20-6) |
| Comparator Or Baseline | N1-substituted isomer: 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile (CAS 2110396-73-9); Unsaturated analog: 2-(1H-indazol-3-yl)propanenitrile (CAS 2104019-07-8) |
| Quantified Difference | >100-fold potency difference observed between regioisomers in analogous tetrahydroindazole ITK inhibitor series [2]; distinct InChI Keys confirm non-identical structures |
| Conditions | Comparison of molecular identity and scaffold-level SAR inference from tetrahydroindazole medicinal chemistry literature |
Why This Matters
Confirms that the compound is a structurally unique intermediate that cannot be replaced by its regioisomer without risking complete loss of desired biological or synthetic utility.
- [1] PubChem. (2026). Compound Summaries for CID 83858850 (CAS 1546396-20-6) and CID 5058450 (CAS 2110396-73-9). National Center for Biotechnology Information. View Source
- [2] Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. J. Med. Chem. View Source
